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Compound of Interest

Compound Name:
2-Phenylpropylamine

hydrochloride

Cat. No.: B160922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenylpropylamine hydrochloride, a compound of interest in various research and

development fields. This document presents available nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-

phenylpropylamine and its hydrochloride salt. It is important to note that while experimental

data for the free base, 2-phenylpropylamine, is available, specific experimental spectra for its

hydrochloride salt are less common in publicly accessible databases. The data for the

hydrochloride salt is therefore presented based on established principles of how protonation of

an amine affects its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the primary amine group in 2-phenylpropylamine to form the hydrochloride salt

results in a deshielding effect on neighboring protons and carbons. This is due to the electron-

withdrawing inductive effect of the newly formed ammonium group (-NH3+). Consequently, the
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signals for protons and carbons near the amine group are expected to shift downfield (to a

higher ppm value) in the NMR spectra of the hydrochloride salt compared to the free base.

Table 1: ¹H NMR Spectroscopic Data

Assignment
2-Phenylpropylamine (Free

Base) in CDCl₃¹

2-Phenylpropylamine

Hydrochloride (Predicted) in

D₂O/DMSO-d₆

H-2', H-6' (ortho) ~7.28 ppm (m) Downfield shift expected

H-3', H-4', H-5' (meta, para) ~7.18 ppm (m) Downfield shift expected

H-2 (methine) ~2.71 ppm (m)
Significant downfield shift

expected

H-1 (methylene) ~2.80 ppm (m)
Significant downfield shift

expected

H-3 (methyl) ~1.22 ppm (d, J ≈ 6.8 Hz) Minor downfield shift expected

-NH₂ Variable, broad -NH₃⁺, variable, broad

¹Data obtained from a 399.65 MHz spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data
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Assignment
2-Phenylpropylamine (Free

Base) (Predicted in CDCl₃)

2-Phenylpropylamine

Hydrochloride (Predicted in

D₂O/DMSO-d₆)

C-1' (quaternary) ~146 ppm Minor shift expected

C-2', C-6' (ortho) ~129 ppm Minor shift expected

C-3', C-5' (meta) ~128 ppm Minor shift expected

C-4' (para) ~126 ppm Minor shift expected

C-2 (methine) ~40 ppm
Significant downfield shift

expected

C-1 (methylene) ~49 ppm
Significant downfield shift

expected

C-3 (methyl) ~22 ppm Minor downfield shift expected

Infrared (IR) Spectroscopy
The IR spectrum of 2-phenylpropylamine hydrochloride is expected to show characteristic

absorptions for an ammonium salt, in addition to the vibrations associated with the phenyl and

alkyl groups. The formation of the ammonium ion (-NH₃⁺) from the primary amine (-NH₂) leads

to the appearance of new, broad absorption bands corresponding to N-H stretching and

bending vibrations.

Table 3: FT-IR Spectroscopic Data
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Functional Group Vibrational Mode

Expected Absorption Range

(cm⁻¹) for 2-

Phenylpropylamine

Hydrochloride

-NH₃⁺ (Ammonium) N-H stretching 3200-2800 (broad)

-NH₃⁺ (Ammonium) N-H bending (asymmetric) ~1600-1575

-NH₃⁺ (Ammonium) N-H bending (symmetric) ~1550-1500

Aromatic C-H C-H stretching 3100-3000

Aromatic C=C C=C stretching ~1600, ~1450

Alkyl C-H C-H stretching 3000-2850

Mass Spectrometry (MS)
In electron impact mass spectrometry (EI-MS), 2-phenylpropylamine hydrochloride is

expected to yield a mass spectrum very similar to that of the free base, as the hydrochloride

salt will likely dissociate to the free amine in the gas phase upon heating in the ion source. The

fragmentation pattern is dominated by α-cleavage, the breaking of the C-C bond adjacent to

the nitrogen atom.

Table 4: Mass Spectrometry Data

m/z Proposed Fragment Fragmentation Pathway

135 [C₉H₁₃N]⁺• (Molecular Ion)
Ionization of 2-

phenylpropylamine

120 [C₈H₁₀N]⁺ Loss of a methyl radical (•CH₃)

91 [C₇H₇]⁺

Tropylium ion, from cleavage

of the C-C bond benzylic to the

phenyl group

44 [C₂H₆N]⁺
α-cleavage, loss of a benzyl

radical (•C₇H₇)
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-phenylpropylamine
hydrochloride.

Materials and Instrumentation:

2-Phenylpropylamine hydrochloride sample

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 2-phenylpropylamine hydrochloride
and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an

NMR tube. Ensure the sample is fully dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm,

and a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of solid 2-phenylpropylamine
hydrochloride.

Materials and Instrumentation:

2-Phenylpropylamine hydrochloride sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b160922?utm_src=pdf-body
https://www.benchchem.com/product/b160922?utm_src=pdf-body
https://www.benchchem.com/product/b160922?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place approximately 1-2 mg of 2-phenylpropylamine hydrochloride and 100-200 mg of

dry KBr powder into an agate mortar.[2]

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is

obtained. This minimizes light scattering.

Transfer the powder to a pellet die.

Place the die under a vacuum to remove trapped air and moisture.

Compress the powder in a hydraulic press at high pressure (several tons) to form a

transparent or translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the

signal-to-noise ratio.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry
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Objective: To obtain the electron impact mass spectrum of 2-phenylpropylamine
hydrochloride.

Materials and Instrumentation:

2-Phenylpropylamine hydrochloride sample

Mass spectrometer with an electron impact (EI) ion source

Direct insertion probe or a gas chromatograph (GC) for sample introduction

Procedure:

Sample Introduction:

Introduce a small amount of the sample into the ion source. This can be done using a

direct insertion probe for solid samples or via a GC for volatile samples.

Ionization:

The sample molecules in the gas phase are bombarded with a beam of high-energy

electrons (typically 70 eV).[3][4]

This causes the molecules to ionize, primarily forming a molecular ion (M⁺•) by losing an

electron.

Fragmentation:

The excess energy from the ionization process causes the molecular ion to fragment into

smaller, charged fragment ions and neutral radicals.

Mass Analysis:

The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-

of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection:

The separated ions are detected, and their abundance is recorded.

Data Presentation:

The data is presented as a mass spectrum, which is a plot of the relative abundance of the

ions versus their m/z values.

The most intense peak in the spectrum is called the base peak and is assigned a relative

abundance of 100%.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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FT-IR Spectroscopy

Mass Spectrometry
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(Dissolve in Deuterated Solvent)

Data Acquisition
(¹H and ¹³C Spectra)
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Data Processing
(Ratioing)

Spectral Analysis
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Sample Introduction
(Direct Probe or GC)
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(Electron Impact)

Mass Analysis
(Separation by m/z) Detection & Spectrum Generation
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Caption: General workflow for NMR, FT-IR, and MS analysis.
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2-Phenylpropylamine Molecular Ion
[C₉H₁₃N]⁺• (m/z 135)

[C₈H₁₀N]⁺
(m/z 120)

Tropylium Ion
[C₇H₇]⁺
(m/z 91)

[C₂H₆N]⁺
(m/z 44)

α-cleavage - •CH₃ - •C₇H₇
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Caption: Proposed EI-MS fragmentation of 2-phenylpropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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